
1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CBNPC, is a synthetic compound that belongs to the family of dihydropyridine derivatives. It has been widely studied for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Scientific Research Applications
Antihypertensive and Coronary Vessel Dilator Properties
1,4-Dihydropyridines, which share a core structure with 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent antihypertensive agents and coronary vessel dilators. These compounds, including variations like 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, are synthesized through condensation reactions involving enamines and ylidene acid esters. Their therapeutic potential in cardiovascular diseases highlights the significance of the dihydropyridine class in medicinal chemistry (Abernathy, 1978).
Antioxidant Activity
Dihydropyridine derivatives, including those structurally related to this compound, have demonstrated significant antioxidant properties. Compounds synthesized with various substituents have shown potent antioxidant activities, comparable or even superior to well-known antioxidants like ascorbic acid. These findings suggest the potential of dihydropyridine derivatives in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Anti-Tubercular Activity
Recent studies on 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which share a common framework with the compound , have revealed significant anti-tubercular activity. New derivatives of 1,4-dihydropyridine were synthesized and evaluated, demonstrating a promising ability to inhibit Mycobacterium tuberculosis growth. This highlights the potential use of dihydropyridine derivatives in developing new anti-tubercular therapies (Iman et al., 2015).
Spectroscopic Applications
Dihydropyridines, including compounds similar to this compound, have been extensively studied for their spectroscopic properties. Investigations into their conformation, absorption, and fluorescence have provided valuable insights into the electronic structures and behaviors of these compounds, contributing to our understanding of their chemical and biological activities (Fischer et al., 1988).
Antidepressant and Nootropic Agents
Synthesized derivatives of dihydropyridine, structurally related to the compound of interest, have been evaluated for their potential antidepressant and nootropic effects. Some compounds have shown promising activities in these areas, suggesting the possibility of developing new central nervous system (CNS) active agents based on the dihydropyridine scaffold (Thomas et al., 2016).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZUZVQOVZYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

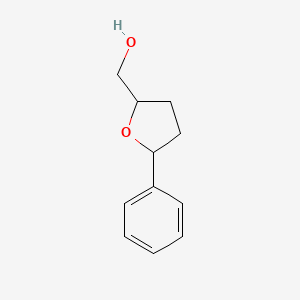
![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)
![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)
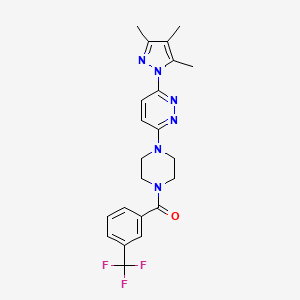
![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)

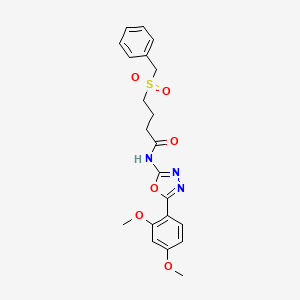
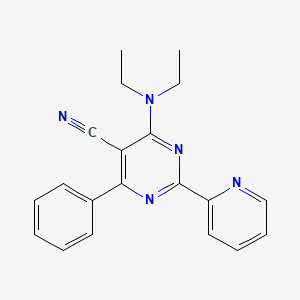
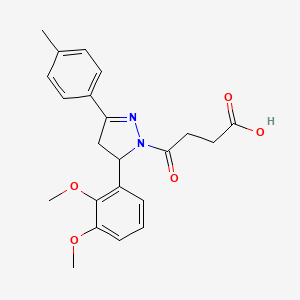
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)
![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)